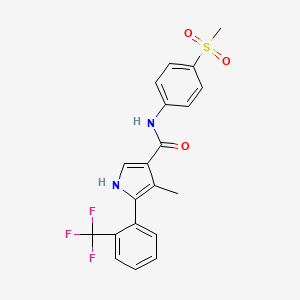

4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

DES(HYDROXYETHYL) ESAXERENONE . It is a metabolite of esaxerenone, a nonsteroidal mineralocorticoid receptor antagonist. The molecular formula of DES(HYDROXYETHYL) ESAXERENONE is C20H17F3N2O3S, and it has a molecular weight of 422.421 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DES(HYDROXYETHYL) ESAXERENONE involves multiple steps, starting from the appropriate precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of DES(HYDROXYETHYL) ESAXERENONE may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

DES(HYDROXYETHYL) ESAXERENONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .

Applications De Recherche Scientifique

DES(HYDROXYETHYL) ESAXERENONE has several scientific research applications, including:

Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the treatment of conditions related to mineralocorticoid receptor activity.

Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes .

Mécanisme D'action

The mechanism of action of DES(HYDROXYETHYL) ESAXERENONE involves its interaction with the mineralocorticoid receptor. By binding to this receptor, the compound inhibits the effects of aldosterone, a hormone that regulates sodium and water balance in the body. This inhibition can lead to reduced blood pressure and decreased fluid retention, making it useful in the treatment of conditions like hypertension and heart failure .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to DES(HYDROXYETHYL) ESAXERENONE include other mineralocorticoid receptor antagonists such as spironolactone, eplerenone, and finerenone. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties .

Uniqueness

DES(HYDROXYETHYL) ESAXERENONE is unique due to its specific chemical structure, which provides it with distinct pharmacological properties. Compared to other mineralocorticoid receptor antagonists, it may offer advantages in terms of potency, selectivity, and side effect profile .

Activité Biologique

4-Methyl-N-(4-(methylsulfonyl)phenyl)-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxamide is a compound that has gained attention for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrole ring substituted with various functional groups, including methylsulfonyl and trifluoromethyl groups. Its molecular formula is C22H21F3N2O4S, and it has a molecular weight of approximately 466.47 g/mol. The presence of these functional groups is believed to influence both its biological activity and chemical reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the context of cancer research. The compound has shown promise in the following areas:

- Anticancer Activity : Studies suggest that this pyrrole derivative may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, it has been noted to exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

- Anti-inflammatory Properties : The unique functional groups present in the compound may also contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to confirm this activity.

The mechanisms through which this compound exerts its effects are still under investigation. However, molecular docking studies have indicated that the compound interacts with various biological targets, including enzymes and receptors involved in cancer progression. These interactions are critical for understanding its pharmacological profile.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cancer cell lines | |

| Anti-inflammatory | Potential reduction in inflammatory markers | |

| Antimicrobial | Preliminary evidence of antimicrobial properties |

Case Studies

Several studies have highlighted the anticancer efficacy of this compound:

- Cell Line Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon carcinoma). The IC50 values obtained from these studies indicate potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

- Mechanistic Insights : Research involving molecular dynamics simulations has provided insights into how the compound interacts with proteins associated with tumor growth and survival pathways. These studies reveal that the compound may disrupt critical signaling pathways involved in cancer cell proliferation .

Future Directions

Given its promising biological activity, further exploration into the pharmacokinetics and pharmacodynamics of this compound is warranted. Future research should focus on:

- In Vivo Studies : To validate the efficacy observed in vitro and assess potential side effects.

- Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced potency and selectivity against specific cancer types.

- Combination Therapies : Investigating the potential synergistic effects when used alongside other anticancer agents.

Propriétés

Numéro CAS |

880779-74-8 |

|---|---|

Formule moléculaire |

C20H17F3N2O3S |

Poids moléculaire |

422.4 g/mol |

Nom IUPAC |

4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C20H17F3N2O3S/c1-12-16(19(26)25-13-7-9-14(10-8-13)29(2,27)28)11-24-18(12)15-5-3-4-6-17(15)20(21,22)23/h3-11,24H,1-2H3,(H,25,26) |

Clé InChI |

QBMZGPYCBRVTKF-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(NC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.